molecular formula C19H20N2O4S B2800642 2-[3-(benzenesulfonyl)-1H-indol-1-yl]-N-(2-methoxyethyl)acetamide CAS No. 941878-76-8

2-[3-(benzenesulfonyl)-1H-indol-1-yl]-N-(2-methoxyethyl)acetamide

Cat. No.: B2800642
CAS No.: 941878-76-8
M. Wt: 372.44
InChI Key: KIDIAKKACYARER-UHFFFAOYSA-N
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Description

2-[3-(benzenesulfonyl)-1H-indol-1-yl]-N-(2-methoxyethyl)acetamide is a complex organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of an indole ring, a phenylsulfonyl group, and an acetamide moiety

Mechanism of Action

Target of Action

It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . This suggests that the compound could have multiple targets, contributing to its potential biological activities.

Mode of Action

Indole derivatives are known to interact with their targets in a way that enables them to exhibit various biological activities . The specific interactions and changes resulting from this compound’s interaction with its targets would need further investigation.

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could affect multiple biochemical pathways, leading to these diverse biological effects.

Result of Action

Given the diverse biological activities of indole derivatives , it can be inferred that this compound could have a wide range of molecular and cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(benzenesulfonyl)-1H-indol-1-yl]-N-(2-methoxyethyl)acetamide typically involves multiple steps, starting with the preparation of the indole core. One common method involves the reaction of indole with a sulfonyl chloride to introduce the phenylsulfonyl group. This is followed by the alkylation of the indole nitrogen with 2-methoxyethylamine. The final step involves the acylation of the resulting intermediate with acetic anhydride to form the acetamide moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-[3-(benzenesulfonyl)-1H-indol-1-yl]-N-(2-methoxyethyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole ring or the phenylsulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-[3-(benzenesulfonyl)-1H-indol-1-yl]-N-(2-methoxyethyl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    2-[3-(benzenesulfonyl)-1H-indol-1-yl]-N-(2-methoxyethyl)acetamide: can be compared with other indole derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the phenylsulfonyl group, in particular, may enhance its stability and reactivity compared to other similar compounds.

Properties

IUPAC Name

2-[3-(benzenesulfonyl)indol-1-yl]-N-(2-methoxyethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S/c1-25-12-11-20-19(22)14-21-13-18(16-9-5-6-10-17(16)21)26(23,24)15-7-3-2-4-8-15/h2-10,13H,11-12,14H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIDIAKKACYARER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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